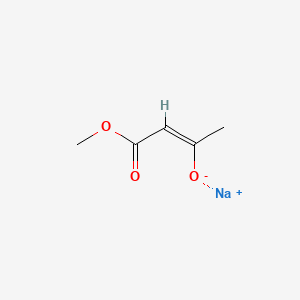

Methyl acetoacetate sodium salt

Description

Methyl acetoacetate sodium salt (C₅H₇O₃Na) is a sodium enolate derivative of methyl acetoacetate, a β-ketoester widely utilized in organic synthesis. It serves as a versatile nucleophile in Claisen condensations, Michael additions, and cyclization reactions. For example, it reacts with allyl acetate in palladium-mediated coupling reactions to yield coupling products in quantitative yields , and it participates in the synthesis of γ-mercaptodiketoesters during the preparation of 3-acyltetronic acid analogs . Its sodium salt form enhances reactivity in enolate-driven reactions, making it critical for constructing complex heterocycles and polyketide derivatives .

In biological contexts, sodium acetoacetate (a related ketone body) has been studied for its hemodynamic effects, such as increasing glomerular filtration rate (GFR) in diabetic patients . However, this compound itself is distinct from physiological ketone bodies like β-hydroxybutyrate and acetoacetate, which are involved in energy metabolism and neuroprotection .

Properties

IUPAC Name |

sodium;(Z)-4-methoxy-4-oxobut-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3.Na/c1-4(6)3-5(7)8-2;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPFXRQPPDCUQY-LNKPDPKZSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OC)/[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl acetoacetate sodium salt can be synthesized through the reaction of methyl acetoacetate with sodium methoxide. The reaction typically involves the deprotonation of methyl acetoacetate by sodium methoxide, resulting in the formation of the sodium salt .

Industrial Production Methods: In an industrial setting, the preparation of sodium methyl acetoacetate involves the use of solvents like tetrahydrofuran and inert gases such as argon. The reaction is carried out at controlled temperatures, typically between 15°C to 25°C, and involves the addition of sodium hydride and a metal alkaline compound .

Chemical Reactions Analysis

Acylation Reactions

The sodium salt reacts with acylating agents to form β-keto esters, which serve as intermediates for pharmaceuticals and complex organic molecules.

Experimental Data Table :

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Methyl acetate | NaH/THF, n-BuLi, 0°C → RT | Methyl 3,5-dioxohexanoate | 71% |

| Methyl benzoate | NaH/THF, n-BuLi, 0°C → RT | Methyl 3,5-dioxooctanoate | 67% |

Mechanistic Insight :

The dianion of methyl acetoacetate sodium salt acts as a nucleophile, attacking the electrophilic carbonyl carbon of esters. Subsequent cyclization yields polyketide derivatives like methyl orsellinate .

Alkylation Reactions

The enolate undergoes alkylation with alkyl halides or sulfonates, enabling chain elongation in synthetic pathways.

Example Reaction :

Key Findings :

-

Alkylation efficiency depends on solvent polarity and counterion effects .

-

Steric hindrance at the α-carbon limits reactivity with bulky alkylating agents .

Acid-Base Reactivity

The sodium salt reversibly converts to acetoacetic acid under acidic conditions:

Applications :

-

Used in buffered systems for pH-dependent reactions.

-

Enables recovery of the parent β-keto acid for further derivatization .

Condensation Reactions

The compound participates in aldol and Knoevenagel condensations to form α,β-unsaturated carbonyl compounds.

Case Study :

-

Condensation with aromatic aldehydes yields chromene derivatives, precursors to bioactive molecules .

-

Reaction with nitroalkanes produces γ-nitro ketones, intermediates in alkaloid synthesis .

Stability and Handling

-

Thermal Stability : Decomposes above 150°C, releasing CO₂ and acetone .

-

Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hydrocarbons .

Comparative Reactivity

| Compound | Reactivity Profile |

|---|---|

| Sodium acetoacetate | Higher enolate stability |

| Potassium acetoacetate | Faster alkylation kinetics |

| Lithium acetoacetate | Greater solubility in ethers |

Scientific Research Applications

Key Applications

-

Organic Synthesis

- Methyl acetoacetate sodium salt is primarily used as a reactive intermediate in the formation of β-ketoesters, which are essential for synthesizing complex organic molecules. Its enolate group facilitates carbon-carbon bond formation through reactions like alkylation and acylation .

- It serves as a precursor for the synthesis of various cyclic compounds, including derivatives of pyrazole , pyrimidine , and coumarin .

-

Pharmaceuticals

- The compound plays a significant role in the pharmaceutical industry as a raw material for producing drugs such as nifedipine , an antihypertensive medication .

- It is also involved in the Biginelli reaction , leading to the formation of dihydropyrimidinones, which are valuable in medicinal chemistry .

- Food Industry

-

Chemical Reactions

- This compound is often employed in various chemical reactions such as:

Case Study 1: Synthesis of Dihydropyrimidinones

In a study exploring the Biginelli reaction, this compound was successfully utilized to synthesize dihydropyrimidinones with high yields. The reaction conditions were optimized using this sodium salt, demonstrating its effectiveness as a reagent in pharmaceutical synthesis .

Case Study 2: Alkylation Reactions

Research focused on the alkylation potential of this compound revealed its ability to react efficiently with various electrophiles under mild conditions. This property was exploited to create complex organic molecules with significant implications for drug development and materials science .

Mechanism of Action

The mechanism of action of sodium methyl acetoacetate involves its ability to form enolates, which are nucleophilic species that can participate in various chemical reactions. The enolate formation is facilitated by the presence of the sodium ion, which stabilizes the negative charge on the oxygen atom . This compound can act as a nucleophile in substitution reactions, as well as a base in deprotonation reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Acetoacetate Sodium Salt (C₆H₉O₃Na)

- Chemical Structure : Ethyl ester analog with a longer alkyl chain (ethyl vs. methyl).

- Reactivity: Similar enolate reactivity but slower kinetics due to steric effects of the ethyl group. Used in oscillation reactions (e.g., ClO₂-KI-ethyl acetoacetate systems) .

- Applications : Preferentially employed in diazonium salt couplings for pyrazolopyrimidine synthesis and hydrazone complex preparation .

- Biological Role: Not directly involved in ketosis; primarily a synthetic intermediate.

Lithium Acetoacetate (C₄H₅LiO₃)

- Chemical Structure: Lithium enolate of acetoacetate.

- Reactivity : Higher electrophilicity compared to sodium salts, enhancing condensation efficiency.

- Biological Effects : Demonstrates neuroprotective effects against NMDA-induced toxicity, attributed to lithium ions rather than acetoacetate .

- Limitations : Lithium’s toxicity restricts therapeutic use, unlike sodium salts.

Sodium DL-3-Hydroxybutyrate (C₄H₇O₃Na)

- Chemical Structure : Sodium salt of a β-hydroxy acid.

- Metabolic Role : Primary ketone body in starvation and diabetic ketoacidosis. Elevates GFR by 27% in diabetic patients .

- Neuroprotection : Partially protects against HIV-1 Tat-induced neurotoxicity, with synergistic effects when combined with acetoacetate .

Acetoacetate Lithium Salt (C₄H₅LiO₃)

- Applications : Used in NMR spectroscopy for ketone body detection (chemical shifts at 2.27 ppm and 3.43 ppm) .

- Contrast with Sodium Salt : Lithium’s ionic radius alters solubility and coordination in synthetic reactions. Neuroprotective effects may be confounded by lithium’s intrinsic activity .

Malonic Acid (C₃H₄O₄)

- Comparison: Both malonic acid and methyl acetoacetate contain active methylene groups. However, malonic acid’s dicarboxylic structure favors decarboxylation, while methyl acetoacetate’s β-ketoester group enables enolate formation.

- Reactivity: Malonic acid is used in Doebner condensations for polyenoic fatty acid synthesis , whereas methyl acetoacetate sodium salt participates in Claisen condensations for heterocycles .

Critical Notes and Contradictions

- Neuroprotection : this compound lacks the neuroprotective effects observed with lithium acetoacetate, highlighting cation-dependent bioactivity .

- Renal Effects: Sodium acetoacetate increases GFR in diabetic patients, but amino acid infusions fail to replicate this effect, suggesting compound-specific hemodynamic actions .

Biological Activity

Methyl acetoacetate sodium salt, also known as sodium methyl acetoacetate, is a sodium salt derivative of methyl acetoacetate, characterized by the molecular formula and a molecular weight of approximately 138.10 g/mol. This compound has garnered attention in various fields, particularly due to its biological activities and potential applications in medicinal chemistry and metabolic studies.

- Molecular Formula :

- Molecular Weight : 138.10 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its role as a metabolite and its interaction with various biological systems. Key findings include:

- Oxidative Stress Induction : Research indicates that this compound can induce oxidative stress in cellular systems. This is significant as oxidative stress is linked to various metabolic disorders and diseases, including diabetes. In bovine hepatocytes, it was found to inhibit the assembly of very low-density lipoprotein (VLDL), which plays a crucial role in lipid metabolism .

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity. Such interactions could have implications for drug development and toxicity assessments.

- Metabolic Implications : As a metabolite of non-esterified fatty acids, this compound is involved in metabolic processes that may contribute to the development of conditions like diabetes. It has been shown to increase malondialdehyde (MDA) levels, indicating lipid peroxidation, while down-regulating the expression of key genes related to lipid metabolism such as apolipoprotein B100 and apolipoprotein E .

Study on Hepatic Effects

A significant study conducted by Shi et al. (2016) explored the effects of acetoacetic acid (the parent compound) on bovine hepatocytes. The study revealed that:

- Doses Used : 0.6 mM, 2.4 mM, and 4.8 mM of acetoacetic acid were tested.

- Findings :

- Increased MDA content at higher doses.

- Decreased mRNA expression levels of antioxidant enzymes such as Mn SOD and Cu/Zn SOD.

- Down-regulation of genes associated with lipid transport and metabolism.

These findings underscore the potential role of this compound in modulating oxidative stress and lipid metabolism .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Methyl Acetoacetate | Non-salt form; used directly in synthesis | |

| Ethyl Acetoacetate | Ethyl group instead of methyl; different solubility | |

| Sodium Acetate | Simpler structure; primarily a buffering agent | |

| Sodium Butyrate | Shorter carbon chain; different biological activity |

Q & A

Q. What are the primary synthetic routes for methyl acetoacetate sodium salt, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation or condensation reactions. For example, alkylation of ethyl acetoacetate's sodium salt with alkyl halides (e.g., farnesyl bromide) under basic conditions (sodium methoxide) achieves high yields (~82%) . Reaction efficiency depends on:

- Base selection : Strong bases (e.g., sodium ethoxide) deprotonate β-ketoesters to form reactive enolates .

- Temperature : Controlled heating (e.g., 80°C) minimizes side reactions .

- Solvent choice : Polar aprotic solvents (e.g., toluene) enhance enolate stability . Purification often involves fractional crystallization or distillation under reduced pressure .

Q. How does this compound participate in β-ketoester chemistry, and what mechanistic steps govern its reactivity?

The compound acts as a nucleophilic enolate in alkylation and Claisen condensation reactions. Key steps include:

- Enolate formation : Deprotonation of the α-hydrogen by a strong base (e.g., NaOCH₃), generating a resonance-stabilized enolate .

- Electrophilic attack : Alkylation with halides or Michael acceptors at the α-carbon .

- Decarboxylation : Under acidic or thermal conditions, β-ketoesters lose CO₂ to form ketones . This reactivity is critical for synthesizing heterocycles (e.g., quinolones) and modified ketones .

Advanced Research Questions

Q. How can cis/trans isomer ratios be controlled during phosphonate synthesis using this compound?

Isomerization is influenced by:

- Thermal conditions : Heating labile cis isomers (e.g., EA1576) at 100°C converts them to stable trans forms .

- Catalytic additives : Sodium salts of β-ketoesters or tributylamine accelerate isomer equilibration .

- Reaction sequence : Direct alkylation with triethylamine favors trans isomers (90% yield), while stepwise synthesis may trap cis intermediates .

Q. Why do neuroprotective effects of acetoacetate salts vary between lithium and sodium cations?

Contradictory data (e.g., sodium acetoacetate vs. lithium acetoacetate in neurotoxicity assays) suggest cation-specific effects:

- Cation interactions : Lithium may independently modulate signaling pathways (e.g., glycogen synthase kinase-3β), complicating direct anion comparisons .

- Solubility differences : Sodium salts exhibit higher aqueous solubility, altering bioavailability in cellular models . Methodological resolution requires cation-matched controls and ion-specific activity assays .

Q. What strategies optimize this compound's use in metabolic studies (e.g., fatty acid β-oxidation)?

In metabolic assays (e.g., NAFLD models):

- Dose calibration : Acetoacetate sodium salt increases hepatic 9-KODE levels, requiring LC-MS/MS quantification to avoid off-target lipid modulation .

- Osmotic effects : Sodium acetoacetate contributes ~50 mOsm as an ineffective osmole, necessitating tonicity corrections in cell-based assays .

- Cofactor supplementation : Pairing with β-hydroxybutyrate enhances additive effects in mitochondrial assays .

Q. How do analytical techniques resolve structural ambiguities in this compound derivatives?

Characterization relies on:

- Multinuclear NMR : Distinguishes regioisomers (e.g., α- vs. β-alkylation) via ¹³C chemical shifts at carbonyl carbons .

- Mass spectrometry : High-resolution MS confirms molecular weights and fragmentation patterns (e.g., decarboxylation products) .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., phosphonate esters) .

Methodological Considerations

- Contradiction analysis : Compare cation/anion contributions using isotonic substitutions (e.g., NaCl vs. sodium acetoacetate) .

- Reaction optimization : Screen bases (NaH vs. NaOCH₃) and solvents (THF vs. DMF) via DoE (Design of Experiments) to maximize enolate reactivity .

- Data validation : Replicate isomerization studies under inert atmospheres to exclude oxygen-mediated side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.